Crucial Role as a Substructure in Potent DP2 Antagonists (IW-1221) vs. Structural Analogs
2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetic acid is not an active pharmaceutical ingredient itself, but its core structure is a crucial component of the potent DP2 receptor antagonist, 2-[3-cyano-2,5-dimethyl-4-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]pyrrol-1-yl]acetic acid (likely IW-1221) [1]. This molecule, a development candidate for allergic rhinitis and asthma, contains the target compound's exact structure as a critical pharmacophore. Substituting this moiety with a different sulfonyl-aryl-acetic acid (e.g., a propanoic acid chain or a different heterocyclic sulfonamide) would be expected to alter the antagonist's binding affinity and potency at the DP2 receptor. While direct comparative data for the building block alone is unavailable, the development of this specific structure into a clinical candidate provides strong, application-focused evidence of its unique and non-interchangeable nature [1].
| Evidence Dimension | Pharmacophoric Role in DP2 Antagonism |
|---|---|
| Target Compound Data | Key substructure of DP2 antagonist IW-1221 |
| Comparator Or Baseline | Other sulfonyl-aryl-acetic acid building blocks |
| Quantified Difference | Not available; specificity demonstrated by inclusion in development candidate |
| Conditions | Evaluation of WO2012078210 patent |
Why This Matters
This evidence confirms the compound's specific utility as a non-fungible building block for a high-value drug development candidate, justifying its procurement for targeted synthesis.
- [1] Norman, P. (2012). Evaluation of WO2012078210 – development process for the preparation of a DP2 receptor antagonist; Ironwood's first development DP2 antagonist. Expert Opinion on Therapeutic Patents, 22(10), 1257–1261. https://doi.org/10.1517/13543776.2012.708024 View Source
